Cas no 30506-33-3 (Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-)
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-
- 1-ethylsulfanyl-4-(1,1-dimethylethyl)benzene
- 1-TERT-BUTYL-4-(ETHYLSULFANYL)BENZENE
- 1-tert-butyl-4-ethylsulfanylbenzene
- 1-(1,1-Dimethylethyl)-4-(ethylthio)benzene
- 30506-33-3
- SCHEMBL13220841
- DTXSID701265371
- 4-tert-Butylphenyl ethyl sulfide
- AKOS006317709
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- MDL: MFCD11617703
- Inchi: 1S/C12H18S/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3
- InChI Key: KJZPEMCAEKLCFX-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 194.11304
- Monoisotopic Mass: 194.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- PSA: 0
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434579-1 g |
4-tert-Butylphenyl ethyl sulfide |
30506-33-3 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434579-5 g |
4-tert-Butylphenyl ethyl sulfide |
30506-33-3 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434579-1g |
4-tert-Butylphenyl ethyl sulfide; . |
30506-33-3 | 1g |
€1621.70 | 2025-02-15 | ||
| abcr | AB434579-5g |
4-tert-Butylphenyl ethyl sulfide |
30506-33-3 | 5g |
€1373.40 | 2023-09-04 |
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- Suppliers
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- (CAS No. 30506-33-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-, identified by its CAS number 30506-33-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex aromatic structure and functional groups, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.
The molecular structure of Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- consists of a benzene ring substituted with a tertiary butyl group at the 1-position and an ethylthio group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of the tertiary butyl group enhances steric hindrance, while the ethylthio group introduces sulfur into the structure, which can participate in various chemical reactions and biological processes.
In recent years, Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- has been explored for its potential in medicinal chemistry. The compound’s ability to act as a scaffold for drug design has led to several innovative approaches in developing small-molecule inhibitors and activators. Researchers have leveraged its structural features to create molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated its utility in designing ligands for enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One of the most compelling aspects of Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- is its role in synthetic chemistry. The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling chemists to construct intricate structures with precision. Its stability under various reaction conditions makes it an ideal building block for multi-step synthetic routes. Additionally, the sulfur-containing moiety provides opportunities for further functionalization, allowing for the creation of derivatives with tailored properties.
The pharmacological potential of Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- has been further investigated through computational modeling and experimental validation. Computational studies have revealed that the compound can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. These insights have guided the optimization of lead compounds towards improved efficacy and reduced side effects. Experimental studies have corroborated these findings, showing that derivatives of this compound exhibit promising activity in preclinical models.
Recent advancements in drug delivery systems have also highlighted the importance of Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)-. Researchers have developed novel formulations that leverage the compound’s chemical properties to enhance drug solubility and bioavailability. These innovations have opened up new possibilities for treating diseases that were previously difficult to address with conventional therapies. The compound’s ability to be incorporated into liposomes and nanoparticles has been particularly noteworthy, offering targeted delivery solutions for therapeutic agents.
The environmental impact of Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- is another area of interest. While it is not classified as a hazardous substance under current regulations, its persistence in the environment raises concerns about potential long-term effects. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that its production and use are both efficient and environmentally responsible.
In conclusion, Benzene, 1-(1,1-dimethylethyl)-4-(ethylthio)- (CAS No. 30506-33-3) represents a fascinating molecule with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new possibilities for this compound, its role in advancing medical science is likely to grow even further. The ongoing exploration of its properties and applications underscores its significance as a key player in modern chemical biology.
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